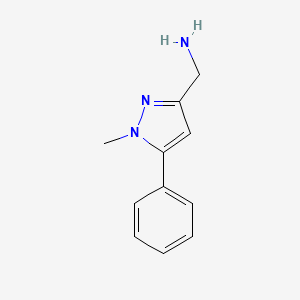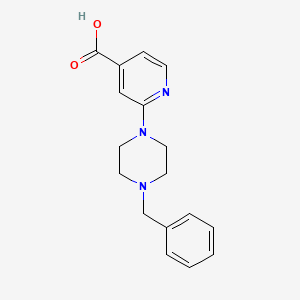
2-(4-Benzyl-1-piperazinyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Benzyl-1-piperazinyl)isonicotinic acid is a compound that is likely to possess biological activity given its structural similarity to other piperazine derivatives. Piperazine rings are a common feature in many pharmacologically active compounds, often contributing to their efficacy as drugs. The benzyl and isonicotinic acid moieties attached to the piperazine ring could potentially influence the compound's binding to biological targets, thus affecting its activity profile.
Synthesis Analysis
The synthesis of piperazine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles, which are structurally related to the compound of interest, involves the preparation of substituted piperazines that are then tested for their antihistaminic activity . Although the exact synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not detailed in the provided papers, similar synthetic routes could be employed, such as reactions involving organoboronic acids with 1,2-diamines .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound with a piperazine ring similar to our compound of interest, shows that the piperazine ring adopts a chair conformation, which is a common and stable conformation for piperazines . The dihedral angles between the piperazine and benzene rings in this structure are approximately 30 degrees, which could be indicative of the spatial orientation of substituents in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid as well.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can vary depending on the substituents attached to the piperazine ring. The presence of a benzyl group and an isonicotinic acid moiety in 2-(4-Benzyl-1-piperazinyl)isonicotinic acid suggests that it could participate in reactions typical of aromatic compounds and carboxylic acids. For example, the benzyl group could undergo electrophilic aromatic substitution, while the isonicotinic acid moiety could be involved in amide bond formation or decarboxylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid would be influenced by its molecular structure. The piperazine ring is known to impart water solubility to some extent, while the benzyl and isonicotinic acid groups could contribute to the compound's overall hydrophobic character. The compound's melting point, solubility, and stability would be determined by the interplay of these functional groups and the overall molecular conformation. Although specific data on these properties for 2-(4-Benzyl-1-piperazinyl)isonicotinic acid is not provided, related compounds with piperazine rings generally exhibit moderate solubility and stability under physiological conditions .
Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Activity
A study identified the metabolic pathways and enzymes involved in the oxidation of Lu AA21004, a novel antidepressant, to its metabolites, including the formation of a benzoic acid derivative through cytochrome P450 enzymes. This research highlights the complex enzymatic processes underlying the metabolism of pharmaceutical compounds, which could be relevant for understanding the metabolism of "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Hvenegaard et al., 2012).
Synthesis and Coordination Chemistry
Copper(II) complexes with N-substituted aspartic acids have been synthesized through a one-pot method involving Michael addition of amines to fumaric acid, including piperazine derivatives. These compounds are essential for understanding the coordination chemistry and potential catalytic or pharmaceutical applications of piperazine-based compounds like "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Do et al., 2015).
Hydrogen Bond Network Control
Research on tetrachloroplatinate salts has explored controlling the dimensionality of hydrogen bond networks, highlighting the structural and bonding versatility of compounds related to "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" (Angeloni & Orpen, 2001).
Antibacterial Activities
Piperazine units are common in numerous effective drugs, with specific derivatives exhibiting potent antibacterial activities against resistant bacterial strains. This underscores the potential of "2-(4-Benzyl-1-piperazinyl)isonicotinic acid" derivatives as bases for developing new antibacterial agents (Shroff et al., 2022).
Oxidative Behavior and Structural Analysis
Studies have also delved into the oxidative behavior of benzylpiperazine derivatives and their structural analysis, providing insights into their chemical stability, reactivity, and potential applications in drug development and synthesis (Petride et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUOJDPSYIEAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-piperazinyl)isonicotinic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)


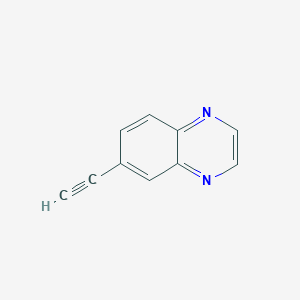


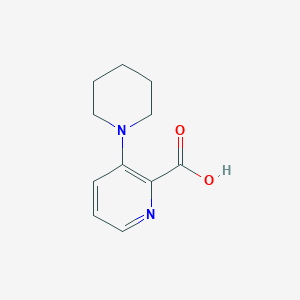
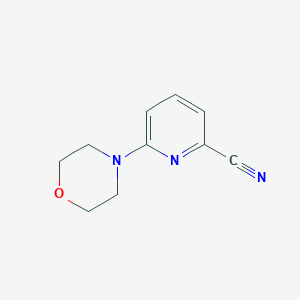
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1342227.png)
